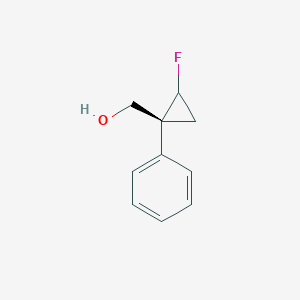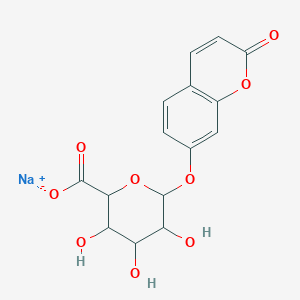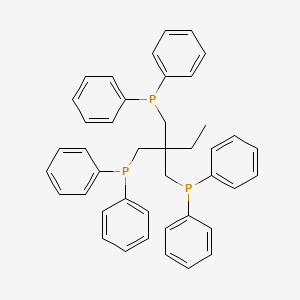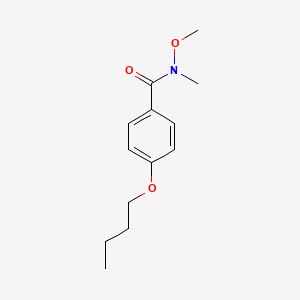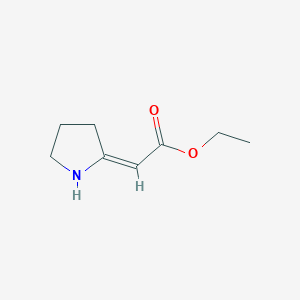
Ethyl 2-(pyrrolidin-2-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(pyrrolidin-2-ylidene)acetate is a chemical compound that features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, attached to an ethyl acetate group
Preparation Methods
The synthesis of ethyl 2-(pyrrolidin-2-ylidene)acetate typically involves the reaction of pyrrolidine derivatives with ethyl acetate under specific conditions. One common method involves the cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 2-(pyrrolidin-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Ethyl 2-(pyrrolidin-2-ylidene)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(pyrrolidin-2-ylidene)acetate involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity. The compound’s effects are mediated through pathways involving these molecular interactions, although detailed studies are still ongoing to fully elucidate these mechanisms .
Comparison with Similar Compounds
Ethyl 2-(pyrrolidin-2-ylidene)acetate can be compared with other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. For instance:
Pyrrolizines: Known for their anti-inflammatory and analgesic properties.
Pyrrolidine-2-one: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Pyrrolidine-2,5-diones: Used in the synthesis of various pharmaceuticals.
This compound stands out due to its unique combination of the pyrrolidine ring with an ethyl acetate group, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
ethyl (2E)-2-pyrrolidin-2-ylideneacetate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)6-7-4-3-5-9-7/h6,9H,2-5H2,1H3/b7-6+ |
InChI Key |
LHJWLENSDKDMPJ-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCN1 |
Canonical SMILES |
CCOC(=O)C=C1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-hydroxy-5-nitrophenyl)carbamothioyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14805443.png)

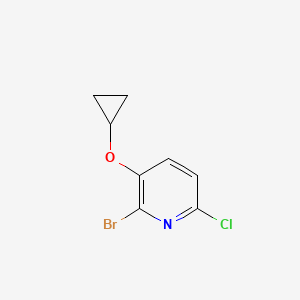
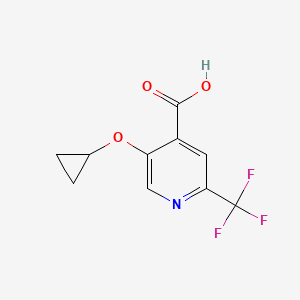
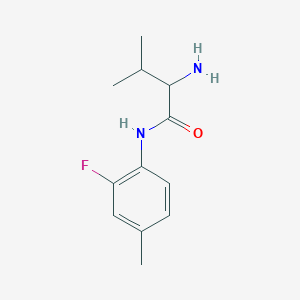

![6-(tert-Butyl) 3-ethyl 2-iodo-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14805476.png)
![5-[4-(Methylthio)phenyl]oxazole](/img/structure/B14805489.png)
![2-{[(2,5-Dimethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14805496.png)

